Cas no 2138001-36-0 (methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate)

Methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a chloro group and a 3-oxomorpholine moiety. This structure imparts versatility as an intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both electron-withdrawing (chloro) and electron-donating (morpholine) groups enhances its reactivity in cross-coupling and nucleophilic substitution reactions. Its crystalline form ensures stability and ease of handling, while the ester functionality allows for further derivatization. The compound is valued for its consistent purity and compatibility with diverse reaction conditions, making it a reliable choice for research and industrial applications.
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate structure
2138001-36-0 structure
Product name:methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
CAS No:2138001-36-0
MF:C12H12ClNO4
MW:269.680982589722
CID:5829083
PubChem ID:165838732

methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
    • EN300-1086145
    • 2138001-36-0
    • Inchi: 1S/C12H12ClNO4/c1-17-12(16)8-4-9(13)6-10(5-8)14-2-3-18-7-11(14)15/h4-6H,2-3,7H2,1H3
    • InChI Key: HLRBYRRSIPENJR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C(=O)OC)C=C(C=1)N1C(COCC1)=O

Computed Properties

  • Exact Mass: 269.0454856g/mol
  • Monoisotopic Mass: 269.0454856g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 55.8Ų

methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1086145-5.0g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0
5g
$3355.0 2023-06-10
Enamine
EN300-1086145-10.0g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0
10g
$4974.0 2023-06-10
Enamine
EN300-1086145-0.5g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
0.5g
$1111.0 2023-10-27
Enamine
EN300-1086145-0.25g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
0.25g
$1065.0 2023-10-27
Enamine
EN300-1086145-1g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
1g
$1157.0 2023-10-27
Enamine
EN300-1086145-0.05g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
0.05g
$972.0 2023-10-27
Enamine
EN300-1086145-5g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
5g
$3355.0 2023-10-27
Enamine
EN300-1086145-2.5g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
2.5g
$2268.0 2023-10-27
Enamine
EN300-1086145-0.1g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0 95%
0.1g
$1019.0 2023-10-27
Enamine
EN300-1086145-1.0g
methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate
2138001-36-0
1g
$1157.0 2023-06-10

Additional information on methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate

Methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate (CAS No. 2138001-36-0): A Comprehensive Overview

Methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate, identified by its CAS number 2138001-36-0, is a compound of significant interest in the field of pharmaceutical chemistry and drug development. This molecule, featuring a benzoate core substituted with a chloro group and an N-morpholino moiety, has garnered attention due to its potential biological activities and structural features that make it a valuable candidate for further investigation.

The structural composition of methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate includes a benzene ring functionalized with a chloro group at the 3-position and an ester group at the 4-position. The N-morpholino group, attached at the 5-position, introduces a unique pharmacophore that may contribute to the compound's interactions with biological targets. This arrangement suggests potential applications in modulating various biological pathways, making it a subject of considerable interest for medicinal chemists.

In recent years, there has been growing interest in the development of novel compounds that incorporate morpholine derivatives due to their favorable pharmacokinetic properties and ability to enhance drug efficacy. The morpholino group in methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate is known to improve solubility and metabolic stability, which are critical factors in drug design. Furthermore, the presence of a chloro substituent can influence electronic properties and binding affinity, making this compound a promising candidate for further exploration.

Current research in the field of pharmaceutical chemistry has highlighted the importance of structural diversity in drug discovery. Compounds like methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate are being investigated for their potential roles in treating various diseases, including neurological disorders and inflammatory conditions. The benzoate moiety is particularly interesting as it is found in many bioactive molecules, suggesting that this compound may exhibit similar therapeutic effects.

One of the key areas of investigation for methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The versatility of its structure allows for modifications at multiple sites, enabling chemists to explore different biological activities. For instance, further functionalization of the chloro group or the morpholino ring could lead to derivatives with enhanced potency or selectivity.

The compound's mechanism of action is still under exploration, but preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. The N-morpholino group, in particular, is known to have interactions with certain protein targets, which could be leveraged for therapeutic purposes. As research progresses, detailed molecular dynamics simulations and binding studies may provide deeper insights into how this molecule functions at the molecular level.

In addition to its potential therapeutic applications, methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate may also find utility in chemical biology research. Its unique structure makes it a valuable tool for studying enzyme inhibition and receptor binding affinities. By using this compound as a reference standard or probe molecule, researchers can gain insights into complex biological systems and develop new methodologies for drug discovery.

The synthesis of methyl 3-chloro-5-(3-oxomorpholin-4-yl)benzoate presents an interesting challenge for organic chemists due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Techniques such as palladium-catalyzed cross-coupling reactions and multi-step synthetic routes have been employed to construct the desired framework efficiently. These advancements are crucial for ensuring that sufficient quantities of the compound are available for both preclinical and clinical studies.

The safety and pharmacokinetic profiles of methyl 3-chloro-5-(3-oxomorpholin-4-yi1)benzoate are also areas of active investigation. Preclinical studies are essential for evaluating its toxicity, solubility, and metabolic stability before it can be considered for human trials. These studies will provide critical data on how the body processes the compound and whether it exhibits any adverse effects. Understanding these parameters is crucial for determining its suitability as a lead candidate for further development.

In conclusion, methyl 3-chloro-o5-(3-o oxomorpholin o4-yi1)benzoo ate (CAS No.2138001 -36 -0) represents an exciting opportunity i n pharmaceutical research due t o i ts unique structural features and potential biological activities. As research continues t o uncover new applications f o r this compoun d , i t holds promise f o r contributing t o advances i n medicine an d drug development . The combinatio n o f academic inquiry an d industrial collaboration will be key t o realizing t h e full potentia l o f thi s remarkable molecule . p >

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